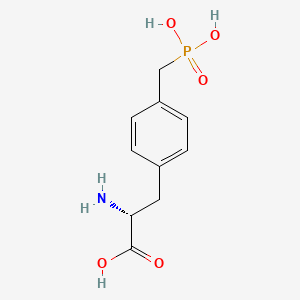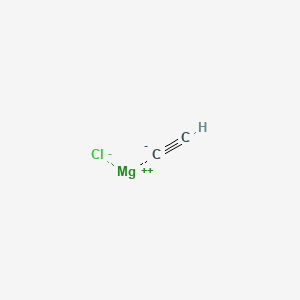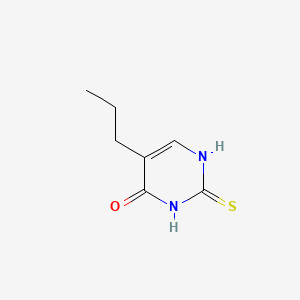
4-(trans-4-Propylcyclohexyl)phenol
Overview
Description
4-(trans-4-Propylcyclohexyl)phenol is a chemical compound with the molecular formula C15H22O . It has an average mass of 218.335 Da and a monoisotopic mass of 218.167068 Da . It is used as an intermediate in the production of liquid crystals .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a propylcyclohexyl group . The compound has two defined stereocenters .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a density of 1.0±0.1 g/cm3, a boiling point of 339.8±21.0 °C at 760 mmHg, and a flash point of 176.7±11.5 °C . The compound has a polar surface area of 20 Å2 and a molar volume of 223.1±3.0 cm3 .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
4-(trans-4-Propylcyclohexyl)phenol plays a crucial role in the synthesis of various pharmaceutical intermediates. For instance, it is a precursor for trans-4-(N-acetylamido)cyclohexanol, which is significant in the pharmaceutical industry. The process involves a two-step process starting with p-aminophenol, leading to mixed trans-and cis-4-(N-acetylamido)cyclohexanol (Li Jia-jun, 2012).
Liquid Crystal Technology
The compound is instrumental in the development of liquid crystal (LC) technology. A study on polystyrene derivatives modified with precursors of LC molecules, including this compound, reveals its application in achieving stable and uniform vertical orientation of LC molecules. This orientation is crucial for the performance of LC cells in displays and other devices (Kyutae Seo & Hyo Kang, 2021).
Green Production for Industrial Applications
The compound is also a key intermediate in green production processes. For example, a study on the synthesis of cis-4-Propylcyclohexanol, an intermediate for trans-2-(4-propylcyclohexyl)-1,3-propanediol used in LCD manufacture, highlights the potential for environmentally friendly production methods. This synthesis utilizes a mutant alcohol dehydrogenase coupled with glucose dehydrogenase for a high-yield production process (Licheng Wu et al., 2022).
Photoreactions and Chemical Synthesis
This compound is involved in various photoreactions and chemical syntheses. For instance, its derivatives are used in photochemical reactions, yielding products with specific structural and stereochemical properties. These reactions are critical in the synthesis of complex organic compounds and in understanding reaction mechanisms (R. Bunce et al., 1991).
Catalysis and Reaction Mechanisms
The compound also finds application in the study of catalysis and reaction mechanisms. For example, its role in the hydrogenation process to produce cyclohexanone derivatives is crucial for understanding catalytic processes and optimizing industrial chemical reactions (Yuan Jiang-bo, 2010).
Mechanism of Action
While specific information on the mechanism of action of 4-(trans-4-Propylcyclohexyl)phenol is not available, phenol, a related compound, is known to be a potent proteolytic agent. In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Future Directions
A study has been conducted on the vertical orientation of liquid crystal on comb-like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrene containing liquid crystal precursor . This research could potentially open up new applications for 4-(trans-4-Propylcyclohexyl)phenol and similar compounds in the field of liquid crystal display technology .
properties
IUPAC Name |
4-(4-propylcyclohexyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAZEMSUUYFDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002322, DTXSID301286600 | |
| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81936-33-6, 152126-35-7 | |
| Record name | 4-(trans-4-Propylcyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(4-propylcyclohexyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(trans-4-propylcyclohexyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1630711.png)



![(6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate](/img/structure/B1630719.png)